molecular formula C9H10N2O3 B8753126 2-(3-Nitrophenyl)-1,3-oxazolidine CAS No. 3394-30-7

2-(3-Nitrophenyl)-1,3-oxazolidine

Cat. No.: B8753126
CAS No.: 3394-30-7
M. Wt: 194.19 g/mol
InChI Key: VEXOEZYUONWVFH-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-1,3-oxazolidine is a heterocyclic compound featuring a five-membered oxazolidine ring substituted with a meta-nitrophenyl group at the 2-position.

1,3-Oxazolidines are widely explored in pharmaceuticals, agrochemicals, and organic synthesis due to their versatility as intermediates and bioactive scaffolds . The nitro group in this derivative may enhance electrophilic reactivity, making it a candidate for further functionalization or as a precursor in multi-component reactions .

Properties

CAS No.

3394-30-7

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(3-nitrophenyl)-1,3-oxazolidine

InChI

InChI=1S/C9H10N2O3/c12-11(13)8-3-1-2-7(6-8)9-10-4-5-14-9/h1-3,6,9-10H,4-5H2

InChI Key

VEXOEZYUONWVFH-UHFFFAOYSA-N

Canonical SMILES

C1COC(N1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 2-position of the oxazolidine ring critically determines electronic, steric, and functional properties. Key comparisons include:

Compound Substituent Electronic Effect Key Properties
2-(3-Nitrophenyl)-1,3-oxazolidine 3-Nitrophenyl Strong electron-withdrawing Enhanced electrophilicity; potential for nitro-group reduction or substitution.
2-(4-Methoxyphenyl)-1,3-oxazolidine 4-Methoxyphenyl Electron-donating Improved stability; methoxy group may enhance solubility in polar solvents.
2-(3-Pyridyl)-1,3-oxazolidine 3-Pyridyl Heteroaromatic Introduces basicity and hydrogen-bonding potential; impacts biological targeting.
2-(2-Furanyl)-1,3-oxazolidine 2-Furanyl Moderately electron-withdrawing Conjugated system may increase UV absorption; furan enhances metabolic lability.
  • Nitro Group Impact : The meta-nitro group in this compound likely reduces electron density at the oxazolidine ring, increasing susceptibility to nucleophilic attack compared to methoxy or pyridyl analogs. This could make it more reactive in cycloaddition or substitution reactions .
  • Stability : Acid sensitivity is common in oxazolidines; for example, derivatives like 2–6 in degrade under acidic conditions. The nitro group may exacerbate this instability due to resonance effects, whereas methoxy or pyridyl substituents could offer better stabilization .

Spectral and Structural Characteristics

  • X-ray Crystallography : confirms a cis relationship between 2- and 4-substituents in oxazolidines. For this compound, this stereochemistry would influence molecular conformation and intermolecular interactions .
  • IR and NMR Data :
    • The nitro group exhibits strong IR absorption near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).
    • In NMR, meta-substituted nitroaryl protons typically show deshielded signals (δ 7.5–8.5 ppm), distinct from methoxy (δ 3.8–4.3 ppm) or pyridyl (δ 8.0–9.0 ppm) analogs .

Toxicity and Environmental Impact

  • Acute Toxicity: Oxazolidines generally exhibit moderate toxicity (oral, dermal, inhalation).
  • Environmental Persistence : Nitro groups often reduce biodegradability. Compared to methoxy or furanyl derivatives, this compound may pose higher ecological risks .

Regulatory Considerations

  • REACH Compliance : lists oxazolidines under REACH regulations. The nitro substituent may necessitate additional hazard classifications (e.g., R51/53 for aquatic toxicity) compared to less polar analogs .

Preparation Methods

Cyclocondensation of β-Amino Alcohols with 3-Nitrobenzaldehyde

The most direct route involves the reaction of β-amino alcohols (e.g., 2-aminoethanol) with 3-nitrobenzaldehyde under acidic or thermal conditions. This method leverages the nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization to form the oxazolidine ring.

Example Protocol ( ):

  • Reactants : 2-Aminoethanol (1.2 eq), 3-nitrobenzaldehyde (1.0 eq)

  • Conditions : Reflux in toluene with catalytic pyridinium p-toluenesulfonate (PPTS, 0.1 eq) for 12–24 hours.

  • Yield : 72–88%

  • Key Observation : Steric hindrance from bulky substituents on the amino alcohol increases reaction time but improves diastereoselectivity.

Mechanistic Insight :
The reaction proceeds via a hemiaminal intermediate, which undergoes dehydration to form the oxazolidine ring. DFT calculations confirm that the endo anomeric effect stabilizes the cyclic product over open-chain imines .

Schiff Base Formation Followed by Cyclization

This two-step approach involves synthesizing a Schiff base intermediate, which is subsequently cyclized using carboxylic acids or acylating agents.

Step 1: Schiff Base Synthesis ( ):

  • Reactants : Isonicotinic acid hydrazide (1.0 eq), 3-nitrobenzaldehyde (1.1 eq)

  • Conditions : Stirred in ethanol at 25°C for 4–6 hours.

  • Yield : 85–90%

Step 2: Cyclization with Glycolic Acid ( ):

  • Reactants : Schiff base (1.0 eq), glycolic acid (1.5 eq)

  • Conditions : Heated at 120–150°C under solvent-free conditions for 3–5 hours.

  • Yield : 55–61%

Advantages :

  • Avoids hazardous solvents.

  • Enables modular functionalization of the oxazolidine ring .

Oxidative Cyclization of N-Substituted Ethanolamines

A high-yielding method employs oxidizing agents to facilitate cyclization. For example, TBHP (tert-butyl hydroperoxide) with ebselen as a catalyst converts secondary amines into oxazolidines.

Protocol ( ):

  • Reactants : N-(3-Nitrophenyl)ethanolamine (1.0 eq)

  • Oxidizing System : TBHP (2.0 eq), ebselen (0.05 eq)

  • Conditions : Dichloromethane, 0–5°C for 2 hours, then room temperature for 12 hours.

  • Yield : 78–82%

Key Data :

ParameterValue
Reaction Time14 hours
Purity (HPLC)>95%
Diastereomeric Ratio95:5 (trans:cis)

Stereocontrolled Synthesis via Chiral Auxiliaries

Enantioselective synthesis is achieved using chiral amino alcohols or catalysts. For instance, (S)-phenylalaninol derivatives yield optically active oxazolidines.

Example ( ):

  • Reactants : (S)-Phenylalaninol (1.0 eq), 3-nitrobenzaldehyde (1.1 eq)

  • Conditions : Reflux in acetonitrile with molecular sieves (4Å) for 24 hours.

  • Yield : 68%

  • Enantiomeric Excess (ee) : 92% (determined by chiral HPLC)

Mechanism :
The chiral center in the amino alcohol directs the facial selectivity during cyclization, favoring the trans-configured oxazolidine .

Solid-Phase Synthesis for High-Throughput Applications

A patented method (CA2946834C ) describes solid-supported synthesis for scalable production.

Protocol :

  • Resin : Wang resin-functionalized with Fmoc-protected ethanolamine.

  • Steps :

    • Deprotection with piperidine.

    • Condensation with 3-nitrobenzaldehyde.

    • Cyclization using DIC/HOBt.

  • Yield : 70–75% (crude), 90% purity after HPLC purification.

Advantages :

  • Amenable to combinatorial chemistry.

  • Reduces purification steps .

Comparative Analysis of Methods

MethodYield (%)Purity (%)StereocontrolScalability
Cyclocondensation72–88>90ModerateHigh
Schiff Base55–6185–90LowModerate
Oxidative Cyclization78–82>95HighHigh
Chiral Auxiliaries6892 (ee)ExcellentLow
Solid-Phase70–7590ModerateHigh

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Nitrophenyl)-1,3-oxazolidine, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary methods include:

  • Catalyst-free ring expansion : Aziridines undergo ring expansion to form 1,3-oxazolidine derivatives under mild conditions, avoiding side reactions from catalysts. This method is advantageous for scalability and purity .
  • Domino reactions : Propargyl vinyl ethers (PVEs) react with primary amines under microwave (MW) heating, enabling rapid cyclization. Adjusting reaction time and temperature (e.g., shorter MW cycles) favors 1,3-oxazolidine formation over pyrroles .
    • Key Considerations : Optimize solvent polarity (e.g., DMF for solubility) and monitor reaction progression via TLC or in-situ spectroscopy.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR signals with reference data (e.g., aromatic protons at δ 7.41–8.13 ppm, oxazolidine ring protons at δ 3.55–5.66 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 306 for similar oxazolidines) and fragmentation patterns .
  • Infrared Spectroscopy : Identify carbonyl (C=O, ~1665 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) stretches .
    • Validation : Cross-reference with X-ray crystallography data if available for analogous compounds .

Advanced Research Questions

Q. How do reaction conditions influence selectivity between 1,3-oxazolidine and pyrrole derivatives?

  • Methodological Answer :

  • Temperature : Higher temperatures (>100°C) favor pyrrole formation via retro-Michael pathways, while lower temperatures (<80°C) stabilize oxazolidines .
  • Reagent Ratios : Excess amine promotes oxazolidine cyclization; stoichiometric imbalances may lead to open-chain intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency compared to non-polar solvents .
    • Experimental Design : Use controlled MW heating with real-time monitoring (e.g., Raman spectroscopy) to track intermediate species .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer :

  • Hyphenated Techniques : Combine LC-MS or GC-MS to isolate and characterize byproducts (e.g., nitro reduction byproducts) .
  • Computational Modeling : Compare experimental 1H^1H NMR shifts with density functional theory (DFT)-calculated values to validate assignments .
  • Isotopic Labeling : Use 15N^{15}N-labeled amines to trace nitrogen incorporation in the oxazolidine ring .

Q. How can the oxazolidine ring be functionalized for enhanced biological activity?

  • Methodological Answer :

  • Ring Cleavage : Hydrolyze the oxazolidine ring under acidic conditions (e.g., HCl/EtOH) to generate β-amino alcohols, which can be re-functionalized with bioactive groups (e.g., sulfonamides) .
  • Electrophilic Substitution : Introduce halogen or nitro groups at the phenyl ring via Friedel-Crafts or nitration reactions to modulate electronic properties .
    • Biological Testing : Screen derivatives for enzyme inhibition (e.g., cyclooxygenase) using molecular docking and in vitro assays .

Q. What analytical methods ensure purity and stability of this compound in long-term studies?

  • Methodological Answer :

  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH) with HPLC monitoring to detect hydrolytic or oxidative degradation .
  • Chiral Purity : Use chiral stationary phase HPLC to resolve enantiomers if asymmetric synthesis is employed .
  • Elemental Analysis : Verify carbon/nitrogen ratios to confirm batch consistency and absence of solvent residues .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate procedures with strict control of moisture (e.g., Schlenk line for air-sensitive steps) and reagent purity .
  • Byproduct Identification : Use high-resolution MS to detect low-abundance intermediates (e.g., aziridine ring-opening byproducts) that may consume starting material .
  • Kinetic Studies : Perform time-resolved experiments to identify rate-limiting steps (e.g., nitro group activation) .

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